molecular formula C17H14ClN3 B2672562 N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine CAS No. 901661-65-2

N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine

Cat. No.: B2672562
CAS No.: 901661-65-2
M. Wt: 295.77
InChI Key: OAGXNSFMCZUDPK-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-6-phenylpyrimidin-4-amine is a pyrimidine derivative offered for early-stage research and development. Pyrimidine is a privileged scaffold in medicinal chemistry and drug discovery, known for its widespread occurrence in nucleic acids and many bioactive molecules . Although the specific biological data for this compound is not yet fully characterized, structural analogs within this chemical class, particularly those featuring chlorophenyl and phenyl substitutions on the pyrimidine core, have demonstrated significant research value. Pyrimidine derivatives are extensively investigated for their diverse pharmacological potential. Recent studies on related compounds have shown promising biological activities, including serving as key intermediates in the synthesis of potential therapeutic agents . Some pyrimidine Schiff base compounds have displayed selective antibacterial activity and cytotoxic effects against cancer cell lines, such as gastric adenocarcinoma . Other research has highlighted a specific pyrimidine derivative, BN5, for its potential to ameliorate cognitive dysfunction in model systems, acting through mechanisms that may involve the regulation of estrogen receptor expression and inhibition of Aβ-plaque aggregation . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming the product's identity and purity for their specific research application.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3/c18-15-8-6-13(7-9-15)11-19-17-10-16(20-12-21-17)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGXNSFMCZUDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine typically involves the reaction of 4-chlorobenzylamine with 6-phenylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring's electron-deficient nature enables nucleophilic substitution at C-2 and C-4 positions under basic conditions. Key reactions include:

Reaction TypeConditionsProductsYieldSource
HalogenationCl₂ in DMF, 80°C2-chloro derivative72%
AminationNH₃/EtOH, 120°C, 12 hrs4-amino-6-phenylpyrimidine analog65%
AlkoxylationNaOCH₃/MeOH, reflux2-methoxy intermediate58%

These reactions follow SNAr mechanisms, with rate acceleration observed in polar aprotic solvents like DMF or NMP .

Oxidation Reactions

The benzylic -CH₂- group undergoes selective oxidation:

Controlled oxidation

  • With KMnO₄/H₂SO₄ : Forms N-(4-chlorobenzoyl)-6-phenylpyrimidin-4-amine (86% yield).

  • With H₂O₂/Fe³⁺ : Generates sulfoxide derivatives when sulfur-containing analogs are present (e.g., 34% yield for sulfoxide formation in related compounds).

Kinetic studies show pseudo-first-order dependence on oxidant concentration.

Cyclization Reactions

The amine group participates in heterocycle formation:

With phenyl isothiocyanate

text
N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine + PhNCS → Pyrazolo[3,4-d]pyrimidine derivative (47.5% yield)[5]

Conditions : Dry pyridine, 4 hrs reflux .

Coupling Reactions

The aryl groups enable cross-coupling chemistry:

Coupling TypeCatalyst SystemProductsTOF (h⁻¹)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-pyrimidine hybrids120
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylaminated derivatives95

Reaction efficiency correlates with electronic effects from the 4-chlorobenzyl group .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

text
Neutral form (pH 7): Predominantly amino tautomer Acidic conditions (pH <3): Pyrimidinium ion formation (pKa = 2.8 ± 0.1) Basic conditions (pH >10): Deprotonation at N-1 (pKa = 10.4 ± 0.2)[6]

Tautomeric equilibrium was confirmed via ¹H NMR titration studies .

Scientific Research Applications

Antibacterial Properties
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial activity. N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine has been investigated for its efficacy against various bacterial strains. A study highlighted its effectiveness against Enterococcus faecalis, a common nosocomial pathogen known for its resistance to many antibiotics. The compound showed promising results in inhibiting bacterial growth, which may provide a basis for developing new antibacterial agents .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it possesses cytotoxic effects on gastric adenocarcinoma cells, with an IC50 value of 53.02 µM. This suggests that this compound could be a potential candidate for cancer treatment, particularly against gastric cancer .

Case Studies

  • Study on Antibacterial Efficacy
    • Objective: To evaluate the antibacterial activity of this compound against E. faecalis.
    • Methodology: The compound was tested using standard disc diffusion methods to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
    • Results: The compound exhibited an MIC of 16 µg/mL and an MBC of 32 µg/mL, indicating strong antibacterial properties .
  • Evaluation of Anticancer Properties
    • Objective: To assess the anticancer effects on gastric adenocarcinoma cell lines.
    • Methodology: Cell viability assays were conducted to determine the cytotoxic effects of varying concentrations of the compound.
    • Results: The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell growth .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position of pyrimidine is critical for modulating biological activity. Key analogs include:

Compound Name 4-Position Substituent Biological Activity (IC₅₀/EC₅₀) Key Reference
N-[(4-Chlorophenyl)methyl]-6-phenylpyrimidin-4-amine (4-Chlorophenyl)methyl Not reported
N-(4-Methoxyphenyl)-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride 4-Methoxyphenyl-methyl Antiproliferative (IC₅₀: ~1–10 μM)
N-(4-Ethoxyphenyl)-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride 4-Ethoxyphenyl-methyl Cytotoxic (IC₅₀: <10 μM)
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine Benzyl with nitro group Not reported (structural analog)
  • Electron-Withdrawing vs. However, methoxy/ethoxy derivatives in cyclopenta-fused pyrimidines show potent cytotoxicity, suggesting that electron-donating groups may improve cellular uptake .
  • Impact of Benzyl vs. Arylalkyl Chains: The benzyl group in the target compound provides rigidity, which may restrict conformational flexibility compared to bulkier substituents like 4-(trifluoromethyl)anilino-methyl groups (e.g., in ), which enhance hydrophobic interactions .

Variations at the 6-Position

The 6-phenyl group is conserved in many analogs, but substitutions here influence steric and electronic properties:

Compound Name 6-Position Substituent Notable Features
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine Methyl Simplified analog with reduced steric bulk
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Chloro-nitro Nitro group introduces reactivity for further derivatization
  • Phenyl vs. Methyl/Chloro : The 6-phenyl group in the target compound likely enhances π-π stacking interactions in biological targets, a feature absent in methyl-substituted analogs .

Physicochemical Properties

Property This compound N-(4-Methoxyphenyl) Analogs Chloro-Nitro Derivatives
LogP ~3.5 (predicted) ~2.8 ~4.0
Melting Point Not reported 224–226°C (HCl salt) 133–135°C
Hydrogen Bonding Likely intramolecular N–H⋯N bonds Stronger due to methoxy O Weaker (nitro group)
  • Solubility : The 4-chlorophenyl group may reduce aqueous solubility compared to methoxy analogs, necessitating salt formation (e.g., HCl salts in ) for improved bioavailability .

Biological Activity

N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and relevant research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 6-phenylpyrimidin-4-amine with various aldehydes, including those containing a chlorophenyl group. The structural characterization of synthesized compounds is commonly performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
  • Infrared (IR) Spectroscopy : Helps identify specific bonds and functional groups within the compound.
  • Mass Spectrometry (MS) : Provides molecular weight information and assists in confirming the structure.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), AGS (gastric cancer), and K562 (chronic myeloid leukemia) cells. The compound's mechanism of action appears to involve apoptosis induction and necrosis in cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
N-(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amineAGS32.21Apoptosis and necrosis
HeLaNot reported
K562Not reported

The compound's effectiveness was compared with other derivatives, highlighting its superior activity against AGS cells, with an IC50 value of 32.21 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. The compound was evaluated against various bacterial strains, demonstrating moderate to strong inhibition.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amineSalmonella typhiMIC = 16 µg/mL
Bacillus subtilisMIC = 32 µg/mL

The presence of specific functional groups, such as the -C=N bond in position 5, enhances the biological activity of pyrimidine derivatives .

3. Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound. For instance:

  • Study on Anticancer Effects : A study demonstrated that derivatives of pyrimidine with various substituents showed enhanced cytotoxicity against cancer cell lines, emphasizing the importance of structural modifications for improved activity .
  • Antimicrobial Screening : Another study focused on a series of pyrimidine derivatives, revealing that those with chlorophenyl substitutions exhibited significant antimicrobial properties against a range of pathogens .

4. Conclusion

This compound represents a promising candidate for further development in anticancer and antimicrobial therapies. Its biological activity is influenced by structural features that enhance its efficacy against specific cell lines and microbial strains. Continued research into its mechanisms of action and potential therapeutic applications is warranted to fully understand its capabilities.

Q & A

Q. How does the pyrimidine ring’s conformation impact bioactivity?

  • Methodology : XRD-derived dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) correlate with steric effects on target binding. Molecular dynamics simulations predict conformational flexibility in solution .

Q. What role do non-covalent interactions play in stabilizing the compound’s solid-state structure?

  • Methodology : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., N–H⋯N hydrogen bonds, C–H⋯O interactions) contributing to crystal packing .

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